molecular formula C22H21N5O4S2 B4720094 N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

Cat. No.: B4720094
M. Wt: 483.6 g/mol
InChI Key: AZSOXNIEJLRVNZ-UHFFFAOYSA-N
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Description

N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling with the benzenesulfonamide moiety. Common reagents used in these reactions include:

    Pyrimidine synthesis: Starting materials like 2,6-dimethoxypyrimidine, with reagents such as phosphorus oxychloride (POCl3) and amines.

    Thiazole synthesis: Using 4-methylphenyl isothiocyanate and α-haloketones.

    Coupling reactions: Employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the sulfonamide group to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Utilizing halogenating agents or nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use as an antibiotic, antifungal, or anticancer agent.

Mechanism of Action

The mechanism of action of N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by targeting the enzyme dihydropteroate synthase. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known antibiotic sulfonamide.

    Sulfadiazine: Another sulfonamide used in treating bacterial infections.

    Sulfisoxazole: Used for its antibacterial properties.

Uniqueness

N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide’s unique structure, with its combination of pyrimidine, thiazole, and sulfonamide moieties, may confer distinct biological activities and chemical properties compared to other sulfonamides.

Properties

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S2/c1-14-4-6-15(7-5-14)18-13-32-22(24-18)23-16-8-10-17(11-9-16)33(28,29)27-19-12-20(30-2)26-21(25-19)31-3/h4-13H,1-3H3,(H,23,24)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSOXNIEJLRVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

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